molecular formula C10H11ClO2 B1397782 3-Chloro-2-isopropoxybenzaldehyde CAS No. 894851-27-5

3-Chloro-2-isopropoxybenzaldehyde

Cat. No. B1397782
Key on ui cas rn: 894851-27-5
M. Wt: 198.64 g/mol
InChI Key: PDFSMSVNKDRYIJ-UHFFFAOYSA-N
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Patent
US07879872B2

Procedure details

MnO2 (4.86 g, 56.0 mmol) was added to a stirring solution of (3-chloro-2-isopropoxyphenyl)methanol (1.60 g, 8.00 mmol) in benzene (75 mL), under N2. After stirring for 48 h, the solution was filtered over diatomaceous earth, the pad was rinsed with CH2Cl2 (100 mL), and the solution was concentrated to a yellow oil. Purification by column chromatography (silica gel hexanes/EtOAc, 98:2) gave the title compound (0.50 g, 31%) as a clear oil: 1H NMR (300 MHz, DMSO-d6) δ 10.28 (s, 1H), 7.84 (dd, J=7.8, 1.5 Hz, 1H), 7.72 (dd, J=7.8, 1.5 Hz, 1H), 7.31 (t, J=8.1 Hz, 1H), 4.53-4.48 (m, 1H), 1.32 (d, J=6.0 Hz, 6H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
4.86 g
Type
catalyst
Reaction Step One
Yield
31%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:10][CH:11]([CH3:13])[CH3:12])=[C:4]([CH2:8][OH:9])[CH:5]=[CH:6][CH:7]=1>C1C=CC=CC=1.O=[Mn]=O>[Cl:1][C:2]1[C:3]([O:10][CH:11]([CH3:13])[CH3:12])=[C:4]([CH:5]=[CH:6][CH:7]=1)[CH:8]=[O:9]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
ClC=1C(=C(C=CC1)CO)OC(C)C
Name
Quantity
75 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
4.86 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solution was filtered over diatomaceous earth
WASH
Type
WASH
Details
the pad was rinsed with CH2Cl2 (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to a yellow oil
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (silica gel hexanes/EtOAc, 98:2)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
ClC=1C(=C(C=O)C=CC1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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